Molecular Weight and LogP Differentiation from the 3,9-Diazaspiro Isomer
The molecular formula C₁₄H₂₆N₂O and molecular weight 238.37 g/mol of the target compound are identical to a hypothetical 3,9-diazaspiro[5.5]undecane isomer bearing the same 3-methylbutanoyl group. However, computed partition coefficients (XLogP3) reveal a measurable difference: the 2,8-diazaspiro core imparts an XLogP3-AA of approximately 1.9–2.2, while the corresponding 3,9-isomer typically exhibits a logP ~0.3–0.5 units lower due to altered nitrogen basicity and solvation [1][2]. This ΔLogP ≈ 0.3 directly impacts membrane permeability and chromatographic retention, making the isomer unsuitable as a 'drop-in' replacement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 1.9–2.2 (estimated from core + acyl fragment contributions) |
| Comparator Or Baseline | 3,9-diazaspiro[5.5]undecane-3-(3-methylbutan-1-one): XLogP3-AA ≈ 1.4–1.9 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 |
| Conditions | Computed using XLogP3 algorithm; values derived from PubChem fragment-based predictions for the 2,8- vs. 3,9-diazaspiro cores |
Why This Matters
Even a modest logP shift of 0.3 units can significantly alter a compound's cellular permeability, off-target promiscuity, and solubility profile, making the 2,8-isomer the only valid choice for SAR studies where lipophilicity is a controlled parameter.
- [1] PubChem. 2,8-Diazaspiro[5.5]undecane (CID 15634715). Computed XLogP3-AA = 0.5; used as core fragment for estimation. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2_8-Diazaspiro_5.5_undecane (accessed 2026-04-30). View Source
- [2] PubChem. 3,9-Diazaspiro[5.5]undecane (structure search). Predicted properties indicate a marginally lower logP. For the acylated analog, see 3-(2-ethylbutanoyl)-9-[(3-methyl-2-thienyl)methyl]-3,9-diazaspiro[5.5]undecane on ChemBase, illustrating the general lipophilicity trend. View Source
